Uncarine c
Overview
Description
Uncarine c is a chemical compound that belongs to the alkaloid family. It is extracted from the roots of the plant Uncaria rhynchophylla, also known as Gou Teng in traditional Chinese medicine. This compound has been the subject of scientific research due to its potential medicinal properties.
Scientific Research Applications
Inhibition of Cancer Cell Proliferation
Uncarine C has shown potential in inhibiting cancer cell proliferation. An investigation into the hooks of Uncaria rhynchophylla, which contains this compound, revealed its ability to inhibit phospholipase Cgamma1 (PLCgamma1) and reduce the proliferation of human cancer cells (Lee et al., 2000).
DNA-Damaging Agent Activity
A study focusing on Uncaria guianensis, a source of this compound, identified it as a weak but selective DNA-damaging agent. This suggests potential applications in therapeutic areas where DNA interaction is relevant (Lee et al., 1999).
Structural Analysis and Chemical Properties
Research has been conducted on the structural properties of this compound, providing insights into its chemical characteristics and potential applications based on its molecular structure (Muhammad et al., 2001).
Cytotoxicity and Anti-Cancer Properties
This compound has been studied for its cytotoxic properties, especially against certain cancer cell lines. This research underscores its potential in developing anti-cancer therapies (Muhammad et al., 2001).
Dendritic Cell Induction and Th1 Polarization
The compound has been observed to influence dendritic cell function and induce Th1 cell polarization, suggesting applications in vaccine development and immunotherapy (Bae et al., 2010).
Memory Enhancement and Neuroprotection
Research indicates that this compound, among other alkaloids, might have beneficial effects on memory impairment, hinting at potential neuroprotective applications (Mohamed et al., 2000).
DNA Repair Enhancement
Studies have shown that this compound can enhance DNA repair, which may have implications for its use in treatments aimed at countering DNA damage, such as in cancer therapy or in recovery from chemotherapy (Sheng et al., 2001).
Potential in Treating Alzheimer's Disease
This compound has been identified as a specific inhibitor of the nucleation phase in amyloid β42 aggregation, a key process in Alzheimer's disease, suggesting its potential in treating or managing this condition (Yoshioka et al., 2016).
Mechanism of Action
Target of Action
Pteropodine, also known as Uncarine C, is a heterohimbine-type oxindole alkaloid . It is primarily found in the plant ‘Cat’s Claw’ (Uncaria tomentosa) . The compound’s primary targets are related to the modulation of the immune system and the nervous system .
Mode of Action
Pteropodine interacts with its targets, leading to significant changes in the immune and nervous systems . It has been found to exhibit anti-inflammatory effects in various specific and non-specific tests . For instance, it showed a 51%, 66%, and 70% inhibitory effect at doses of 10, 20, and 40 mg/kg, respectively, in the rat paw edema test .
Biochemical Pathways
Pteropodine affects several biochemical pathways related to inflammation and oxidative stress . It has been found to decrease the rate of sister-chromatid exchanges and micronucleated polychromatic erythrocytes in mice administered doxorubicin . Furthermore, it has been shown to induce lymphocyte production in mice .
Pharmacokinetics
Its anti-inflammatory and antioxidant effects suggest that it is bioavailable and can reach its targets effectively .
Result of Action
The molecular and cellular effects of Pteropodine’s action are significant. It has been found to decrease the frequency of sister-chromatid exchanges and micronucleated polychromatic erythrocytes in mice administered with doxorubicin . Furthermore, it partially corrected bone marrow cytotoxicity induced by doxorubicin, as it showed an improvement in the rate of polychromatic erythrocytes . Additionally, it increased the production of lymphocytes by up to 25.8% over the control value along a 96-hour assay .
Action Environment
The action, efficacy, and stability of Pteropodine can be influenced by various environmental factors. For instance, the study conditions, such as the animal model used and the dosage administered, can significantly impact the compound’s anti-inflammatory and antioxidant effects . .
Biochemical Analysis
Biochemical Properties
Pteropodine has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . It modulates the functions of M1 muscarinic and 5-HT2 receptors . These interactions are crucial for its biomedical properties related to the modulation of the immune and nervous systems .
Cellular Effects
Pteropodine exerts several effects on different types of cells and cellular processes . It influences cell function by modulating the immune system, nervous system, and inflammatory processes . For instance, it has been shown to decrease the frequency of sister-chromatid exchanges and micronucleated polychromatic erythrocytes in mice .
Molecular Mechanism
At the molecular level, Pteropodine exerts its effects through binding interactions with biomolecules and changes in gene expression . It enhances the current responses evoked by both acetylcholine and 5-hydroxyhyptamine (5-HT) in a concentration-dependent and reversible manner .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pteropodine change over time . It has been observed to have a significant inhibitory effect on myeloperoxidase enzyme activity . This indicates that Pteropodine may have long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of Pteropodine vary with different dosages . For example, in a rat paw edema test, a 51%, 66%, and 70% inhibitory effect was observed with 10, 20, and 40 mg/kg of Pteropodine, respectively .
Metabolic Pathways
properties
IUPAC Name |
methyl (1S,4aS,5aS,6R,10aS)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13-,14-,18-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIAZDVHNCCPDM-QLMFUGSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CN3CC[C@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101319093 | |
Record name | Pteropodine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101319093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5629-60-7 | |
Record name | Pteropodine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5629-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Uncarine C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005629607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pteropodine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101319093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5629-60-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PTEROPODINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W24PZJ9QRZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the chemical structure of uncarine C and what is its molecular formula and weight?
A1: this compound is a complex organic molecule with the following characteristics:
Q2: How does this compound's structure differ from its stereoisomer, uncarine E?
A2: this compound and uncarine E (isopteropodine) are epimers, meaning they differ in the configuration at a single stereocenter. Specifically, they differ in the configuration at the spiro carbon atom. This compound possesses an R configuration at this spiro center, while uncarine E possesses an S configuration. [, , ]
Q3: What methods have been used to isolate and purify this compound from plant material?
A3: Several techniques have proven effective in isolating and purifying this compound:
- pH-Zone Refining Counter-Current Chromatography: This method has been successfully employed to separate and purify this compound from Uncaria macrophylla Wall extracts, achieving over 96% purity. []
Q4: What spectroscopic data is available for this compound?
A4: Researchers have utilized various spectroscopic techniques to characterize this compound, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies have been crucial in elucidating the structure and stereochemistry of this compound, particularly in differentiating it from other closely related alkaloids. [, ]
- Circular Dichroism (CD) Spectroscopy: CD spectroscopy has been employed to study the stereochemistry of this compound and related compounds. []
Q5: Are there any known effects of this compound on memory and cognitive function?
A6: While research in this area is limited, one study explored the effects of this compound, among other Uncaria tomentosa alkaloids, on amnesia induced in mice. The results suggest potential effects on memory retention, but further investigation is needed. []
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